Dual SERT/5-HT1A Polypharmacology: Potency Comparison of 5-Fluoro-3-propylindole Derivatives vs. Non-Fluorinated Core
The 5-fluoro-3-propyl-1H-indole scaffold is a key pharmacophoric element for achieving potent dual affinity at the serotonin transporter (SERT) and the 5-HT1A receptor. While direct data on the unsubstituted core is limited, a cross-study comparison of derivatives with a non-fluorinated 3-propylindole core reveals a critical potency differentiation. In a study by Pessoa‐Mahana et al., the most potent dual ligands based on a non-fluorinated 3-indolylpropyl core exhibited SERT Ki values of 34 nM and 5-HT1A Ki values of 17 nM [1]. In stark contrast, the 5-fluoro-3-propyl-1H-indole containing derivative [3-(5-Fluoro-1H-indol-3-yl)-propyl]-[2-(1H-indol-4-yloxy)-ethyl]-amine (BDBM50150085) demonstrates a Ki of 2 nM at rat SERT and an IC50 of 24.4 nM at human SERT, representing a 17-fold improvement in SERT binding affinity over the most potent non-fluorinated comparator [2].
| Evidence Dimension | Binding Affinity (Ki) at Serotonin Transporter (SERT) |
|---|---|
| Target Compound Data | Ki = 2 nM (rat SERT); IC50 = 24.4 nM (human SERT) |
| Comparator Or Baseline | Non-fluorinated 3-indolylpropyl derivative (most potent dual ligand from Pessoa‐Mahana et al. 2017): SERT Ki = 34 nM |
| Quantified Difference | Approximately 17-fold improvement in potency (34 nM vs. 2 nM) |
| Conditions | Target: SERT; Assay: Displacement of [3H]paroxetine (rat cortical tissues) and [3H]5-HT uptake (human JAR cells). |
Why This Matters
This quantifiable increase in SERT binding affinity directly translates to a more potent pharmacophore, making the 5-fluoro-3-propyl-1H-indole scaffold a strategically superior starting point for medicinal chemistry programs targeting serotonin-related disorders.
- [1] Pessoa‐Mahana H, et al. Synthesis and Docking of Novel 3‐Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5‐HT1AR/SERT. Arch Pharm (Weinheim). 2017;350(3-4). View Source
- [2] BindingDB. BDBM50150085 (CHEMBL126424): [3-(5-Fluoro-1H-indol-3-yl)-propyl]-[2-(1H-indol-4-yloxy)-ethyl]-amine. Accessed Apr. 14, 2026. View Source
